An In-depth Technical Guide to 1-Acetamido-4-bromonaphthalene: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Acetamido-4-bromonaphthalene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetamido-4-bromonaphthalene, a halogenated derivative of N-acetylnaphthalene, presents a scaffold of interest for chemical synthesis and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, predicted properties, and a detailed experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages data from its immediate precursor, 1-amino-4-bromonaphthalene, and analogous structures to provide a robust predictive profile. This document aims to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.
Chemical Structure and Properties
1-Acetamido-4-bromonaphthalene, with the chemical formula C₁₂H₁₀BrNO, possesses a molecular weight of approximately 264.1 g/mol .[1][2] The structure features a naphthalene ring system substituted with an acetamido group at the 1-position and a bromine atom at the 4-position. The IUPAC name for this compound is N-(4-bromo-1-naphthalenyl)acetamide.[2]
The presence of the acetamido and bromo functional groups on the rigid naphthalene core suggests potential for various chemical transformations and biological interactions. The bromine atom can participate in cross-coupling reactions, while the amide group can engage in hydrogen bonding.
Physicochemical Properties
Table 1: Chemical and Predicted Physical Properties of 1-Acetamido-4-bromonaphthalene
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀BrNO | [1][2] |
| Molecular Weight | 264.1 g/mol | [1] |
| IUPAC Name | N-(4-bromo-1-naphthalenyl)acetamide | [2] |
| CAS Number | 91394-66-0 | [1][2] |
| Predicted Physical State | Solid | Inferred |
| Predicted Melting Point | > 103 °C | Inferred from precursor[3] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
Synthesis of 1-Acetamido-4-bromonaphthalene
The most direct and common method for the synthesis of 1-Acetamido-4-bromonaphthalene is the N-acetylation of its corresponding amine precursor, 1-amino-4-bromonaphthalene. This is a standard organic transformation. While a specific protocol for this exact substrate is not available, a general and reliable procedure for the N-acylation of a structurally similar aminonaphthalene derivative can be adapted.[5]
Experimental Protocol: N-acetylation of 1-Amino-4-bromonaphthalene
Materials:
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1-Amino-4-bromonaphthalene
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Acetic anhydride
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Pyridine (optional, as a base and catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel (optional)
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Standard laboratory glassware for work-up and purification
Procedure: [5]
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In a clean, dry round-bottom flask, dissolve 1-amino-4-bromonaphthalene (1.0 equivalent) in dichloromethane (approximately 10 mL per mmol of substrate).
-
To the stirred solution, add pyridine (1.2 equivalents, optional).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 1-Acetamido-4-bromonaphthalene.
Diagram 1: Synthesis Workflow for 1-Acetamido-4-bromonaphthalene
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. A singlet for the methyl protons of the acetamido group would likely appear around 2.2 ppm. A broad singlet for the N-H proton of the amide is also expected.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the acetamido group (around 168-170 ppm) and the methyl carbon (around 24 ppm). The aromatic carbons of the naphthalene ring will appear in the range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch of the amide (amide I band) around 1660 cm⁻¹, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 263 and 265 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the naphthalene ring.
Potential Applications in Drug Development
While there are no specific studies on the biological activity of 1-Acetamido-4-bromonaphthalene, the naphthalene and acetamide moieties are present in numerous biologically active compounds.
Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[6] Similarly, various substituted acetamides have shown potential as inhibitors of enzymes such as butyrylcholinesterase, which is a target in Alzheimer's disease research.[7]
The combination of the naphthalene scaffold with an acetamido group in 1-Acetamido-4-bromonaphthalene makes it a candidate for screening in various biological assays. The bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Diagram 2: Logical Relationship for Drug Discovery Potential
Conclusion
1-Acetamido-4-bromonaphthalene is a readily synthesizable compound with a chemical structure that suggests potential for further chemical derivatization and biological evaluation. While direct experimental data on its properties and activity are scarce, this guide provides a solid foundation for researchers by presenting a detailed synthesis protocol and predicted physicochemical and spectroscopic characteristics based on well-understood chemical principles and data from closely related compounds. The structural motifs present in this molecule indicate that it may be a valuable building block for the development of novel therapeutic agents, and further investigation into its biological properties is warranted.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]
- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
